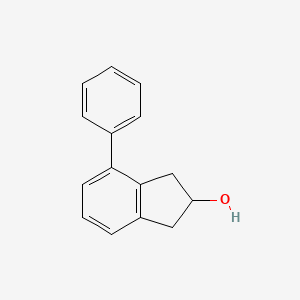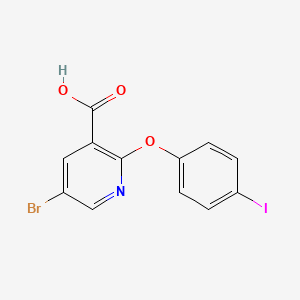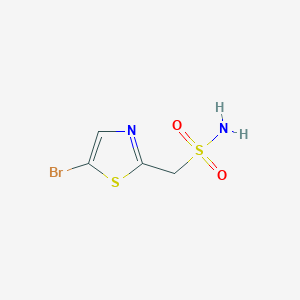
(5-Bromothiazol-2-yl)methanesulfonamide
Descripción general
Descripción
(5-Bromothiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiazol-2-yl)methanesulfonamide typically involves the bromination of a thiazole precursor followed by the introduction of a methanesulfonamide group. One common method involves the reaction of 5-bromo-2-aminothiazole with methanesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Aplicaciones Científicas De Investigación
(5-Bromothiazol-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to modify their properties.
Mecanismo De Acción
The mechanism of action of (5-Bromothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-aminothiazole: A precursor in the synthesis of (5-Bromothiazol-2-yl)methanesulfonamide.
Methanesulfonamide: Another sulfonamide compound with different applications.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methanesulfonamide group, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C4H5BrN2O2S2 |
|---|---|
Peso molecular |
257.1 g/mol |
Nombre IUPAC |
(5-bromo-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H5BrN2O2S2/c5-3-1-7-4(10-3)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |
Clave InChI |
YHNWOIJUDGQPDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CS(=O)(=O)N)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
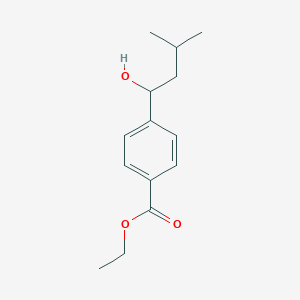
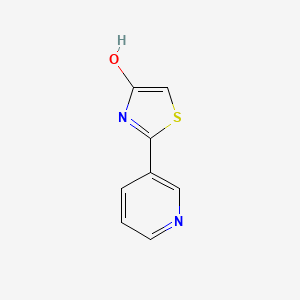
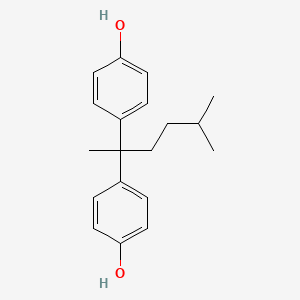
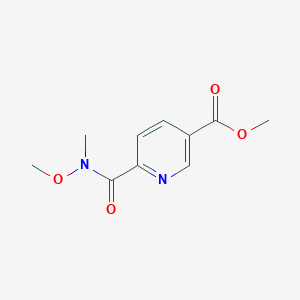
![4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8605881.png)


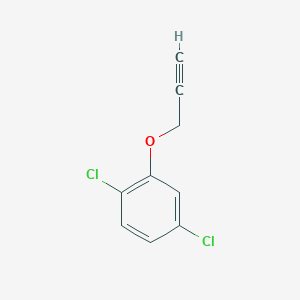
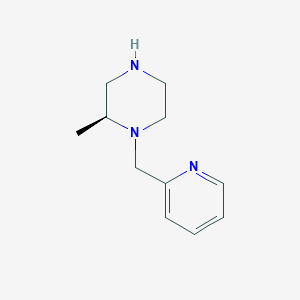
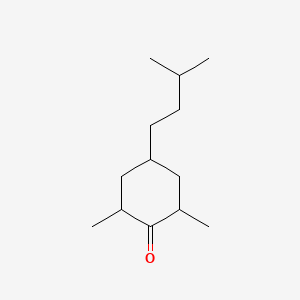
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)

